1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 1, a methyl group at position 5, and an amine group at position 3, with the hydrochloride salt form enhancing its solubility in water.
Mechanism of Action
The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific structure of the compound and the target it acts upon .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence these properties .
The result of a compound’s action can vary widely, from inhibiting or promoting specific cellular processes, to inducing cell death. The specific effects would depend on the compound’s targets and the pathways it affects .
Finally, the action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone. For instance, 2-bromoacetophenone can react with hydrazine hydrate to form 1-(2-bromophenyl)pyrazole.
Methylation: The next step involves the introduction of a methyl group at position 5. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The final step is the introduction of the amine group at position 3. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.
Formation of the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyrazoles.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Amines or dehalogenated compounds.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride: Contains a fluorine atom instead of bromine.
1-(2-iodophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride: Contains an iodine atom instead of bromine.
Uniqueness
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJEYUPEVFYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.